2-[(2-Bromophenyl)formamido]ethane-1-sulfonyl chloride
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Overview
Description
2-[(2-Bromophenyl)formamido]ethane-1-sulfonyl chloride: is a chemical compound with the following properties:
CAS Number: 1315367-99-7
Molecular Formula: CHBrClNOS
Molecular Weight: 326.59 g/mol
Preparation Methods
Synthetic Routes: The synthetic route to prepare this compound involves the reaction of 2-bromobenzoyl chloride with ethylsulfonyl chloride . The reaction proceeds as follows:
2-bromobenzoyl chloride+ethylsulfonyl chloride→2-[(2-Bromophenyl)formamido]ethane-1-sulfonyl chloride
Reaction Conditions: The reaction typically occurs under anhydrous conditions, using a suitable solvent (such as dichloromethane or chloroform). The reaction mixture is cooled and stirred, followed by purification through column chromatography.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized conditions and efficient purification techniques.
Chemical Reactions Analysis
Reactivity:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions.
Reduction Reactions: Reduction of the sulfonyl chloride group can yield the corresponding sulfonamide.
Oxidation Reactions: Limited information is available on oxidation reactions.
Nucleophilic Substitution: Alkoxides, amines, or thiols as nucleophiles.
Reduction: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH).
Purification: Column chromatography, recrystallization.
Major Products: The major product of the reaction is 2-[(2-Bromophenyl)formamido]ethane-1-sulfonyl chloride itself.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: Used as a reagent in organic synthesis.
Biology: May have applications in bioconjugation and labeling.
Medicine: Investigated for potential pharmaceutical properties.
Industry: Employed in the development of new materials.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
While detailed comparisons are scarce, researchers may explore related compounds such as 2-(2-bromophenyl)ethane-1-sulfonyl chloride (CAS Number: 1033629-59-2) . Highlighting the uniqueness of 2-[(2-Bromophenyl)formamido]ethane-1-sulfonyl chloride requires further investigation.
Properties
Molecular Formula |
C9H9BrClNO3S |
---|---|
Molecular Weight |
326.60 g/mol |
IUPAC Name |
2-[(2-bromobenzoyl)amino]ethanesulfonyl chloride |
InChI |
InChI=1S/C9H9BrClNO3S/c10-8-4-2-1-3-7(8)9(13)12-5-6-16(11,14)15/h1-4H,5-6H2,(H,12,13) |
InChI Key |
TXJBYANJSBPIRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCS(=O)(=O)Cl)Br |
Origin of Product |
United States |
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